Pyrrolomycin A

Beschreibung

This compound has been reported in Streptomyces and Streptomyces vitaminophilus with data available.

chlorinated nitropyrrole from Actinomycetes strain SF-2080; structure given in first source

Eigenschaften

CAS-Nummer |

79763-01-2 |

|---|---|

Molekularformel |

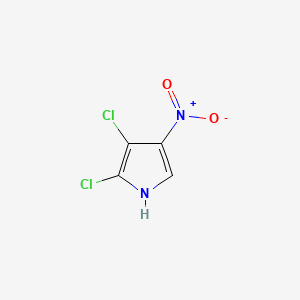

C4H2Cl2N2O2 |

Molekulargewicht |

180.97 g/mol |

IUPAC-Name |

2,3-dichloro-4-nitro-1H-pyrrole |

InChI |

InChI=1S/C4H2Cl2N2O2/c5-3-2(8(9)10)1-7-4(3)6/h1,7H |

InChI-Schlüssel |

CDHAYBUDIPNGGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(N1)Cl)Cl)[N+](=O)[O-] |

Andere CAS-Nummern |

79763-01-2 |

Synonyme |

pyrrolomycin A SF-2080A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Pyrrolomycin A from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycin A, a chlorinated nitro-pyrrole antibiotic, represents a class of potent natural products with significant antimicrobial activity. First isolated from Streptomyces sp. SF-2080, this metabolite has garnered interest for its broad-spectrum antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the fermentation of the producing organism, optimized extraction and purification protocols, and the analytical techniques employed for structure elucidation. Furthermore, this document presents quantitative data on its biological activity and a visualization of its proposed biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Producing Organism

This compound was first reported in 1981 as a new antifungal antibiotic produced by an actinomycete strain designated Streptomyces sp. SF-2080. This strain was later reclassified as Actinosporangium vitaminophilum.[1] The pyrrolomycins are a family of polyhalogenated pyrrole antibiotics, and several members, including this compound, B, C, D, and E, have been isolated from this strain and other Streptomyces species.[1] These compounds are of significant interest due to their potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Biosynthesis of this compound

The biosynthesis of pyrrolomycins is believed to follow a pathway similar to that of pyoluteorin, involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[3] The proposed biosynthetic pathway for this compound starts from L-proline, which is activated and loaded onto a carrier protein. A series of enzymatic reactions, including chlorination and nitration, lead to the formation of the final product. The gene cluster responsible for pyrrolomycin biosynthesis has been identified and characterized, revealing genes for halogenases, nitrate reductase, and other key enzymes.[3] The introduction of the nitro group is a particularly interesting feature of this pathway, and studies suggest the involvement of a novel nitration mechanism.[3]

References

An In-depth Technical Guide to Pyrrolomycin A: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycin A is a halogenated nitro-pyrrole antibiotic that belongs to the larger class of pyrrolomycin compounds.[1] These natural products, isolated from various species of Streptomyces, have garnered significant interest within the scientific community due to their broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols for the evaluation of this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is structurally the simplest member of the pyrrolomycin family.[1] Its chemical identity is defined as 2,3-dichloro-4-nitro-1H-pyrrole.[1] The presence of chlorine atoms and a nitro group on the pyrrole ring are key features that contribute to its biological activity.[2]

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 2,3-dichloro-4-nitro-1H-pyrrole | [1] |

| Molecular Formula | C₄H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 180.98 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Biological Properties and Activity

This compound exhibits a notable range of biological activities, primarily as an antimicrobial and cytotoxic agent.

Antimicrobial Activity

This compound is active against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] The table below presents a summary of its reported Minimum Inhibitory Concentration (MIC) values against a range of microorganisms.

| Organism | Strain | MIC Range (µM) | Reference |

| Staphylococcus aureus | 209P JC-1 | 17.29 | [2] |

| Gram-positive pathogens | Various | 0.55 - 69.1 | [2] |

| Gram-negative bacteria | Various | 0.55 - 69.1 | [2] |

Cytotoxic Activity

The broader class of pyrrolomycins has demonstrated potent cytotoxic activity against various cancer cell lines.[3][4] While specific IC50 values for this compound are not extensively detailed in the available literature, the data for structurally related pyrrolomycins provide a strong indication of its potential in this area. This cytotoxic effect is often attributed to their ability to disrupt cellular membranes and induce apoptosis.[3]

Mechanism of Action: Protonophore Activity

The primary mechanism of action for pyrrolomycins is their function as protonophores.[5][6] They act as lipid-soluble molecules that can transport protons across biological membranes, dissipating the proton motive force.[5] This uncoupling of oxidative phosphorylation disrupts cellular energy production, leading to cell death.[5]

Caption: Protonophore mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile diluent (e.g., broth or saline)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

-

The final volume in each well should be 50 µL.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Caption: Experimental workflow for MIC determination.

Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on mammalian cell lines.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Sterile 96-well tissue culture plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Include vehicle control wells (medium with the same concentration of solvent used for the drug) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

-

Caption: Experimental workflow for MTT assay.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its broad-spectrum antimicrobial activity, coupled with potential cytotoxic effects, makes it a subject of significant interest. The protonophore mechanism of action offers a pathway to combat microbial resistance. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and its analogs, aiding in the advancement of novel drug discovery programs.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrrolomycin A: A Technical Guide to Its Protonophore Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action for Pyrrolomycin A and its analogs, focusing on their function as protonophores. Pyrrolomycins are a class of potent, halogenated natural product antibiotics that exhibit broad-spectrum activity.[1][2] Their primary antibacterial effect is achieved by acting as proton carriers, dissipating the crucial proton motive force (PMF) across bacterial and mitochondrial membranes, which ultimately leads to cell death.[3][4]

Core Mechanism: Proton Shuttling

Pyrrolomycins function as classic protonophores, which are lipophilic weak acids.[4] Their mechanism involves a cyclical process of protonation and deprotonation to shuttle protons across a lipid bilayer, effectively short-circuiting the membrane's electrochemical potential. This process disrupts critical cellular functions reliant on the proton gradient, such as ATP synthesis and active transport.[4]

The key structural features enabling this activity are the acidic pyrrole N-H group and a phenolic hydroxyl group.[4] These groups, with their relatively low pKa values, can be deprotonated on the higher pH (internal) side of the membrane and protonated on the lower pH (external) side, facilitating transport down the concentration gradient.[4][5]

Quantitative Analysis of Protonophore Activity

The efficacy of pyrrolomycins as protonophores has been quantified through various assays, demonstrating their potent ability to depolarize membranes and uncouple oxidative phosphorylation. Pyrrolomycins C and D, in particular, have been shown to be an order of magnitude more active than the conventional protonophore CCCP (carbonyl cyanide m-chlorophenylhydrazone).[1][3]

Table 1: Antibacterial and Depolarization Activity of Pyrrolomycins

| Compound | Organism | MIC (µg/mL) | Membrane Depolarization EC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Pyrrolomycin C | S. aureus | - | Depolarizes membrane | [6] |

| Pyrrolomycin D | S. aureus SH1000 | 0.025 | Depolarizes membrane | [1] |

| Pyrrolomycin D | E. coli ΔtolC | 0.025 | - | [1] |

| Pyrrolomycin I | S. aureus | >1.6 | Significantly less active than C/D | [6] |

| Pyrrolomycin J | S. aureus | >1.6 | - | [1] |

| CCCP | S. aureus | - | Less active than Pyrrolomycin C/D |[6] |

Table 2: Mitochondrial Uncoupling and Proton Current Induction

| Compound | System | Effect | Concentration | Reference |

|---|---|---|---|---|

| Pyrrolomycin C | Rat Liver Mitochondria | Stimulates respiration (uncoupling) | Submicromolar | [7] |

| Pyrrolomycin D | Rat Liver Mitochondria | Stimulates respiration (uncoupling) | Submicromolar | [7] |

| Pyrrolomycin C | Planar Lipid Bilayer | Induces electrical current | 3 µM | [6] |

| Pyrrolomycin D | Planar Lipid Bilayer | Induces electrical current | 3 µM | [6] |

| CCCP | Planar Lipid Bilayer | Induces less current than Pyrrolomycin C/D | 3 µM |[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the protonophore activity of pyrrolomycins.

3.1. Membrane Potential Assay using Potentiometric Dyes

This assay measures the ability of a compound to depolarize the bacterial cell membrane.

-

Objective: To quantify the change in bacterial membrane potential upon exposure to pyrrolomycins.

-

Materials:

-

Protocol:

-

Grow bacterial cells to a specific optical density (e.g., OD600 of 0.8).[9]

-

Pellet the cells and resuspend them in a suitable buffer (e.g., PBS).

-

Load the cells with the potentiometric dye (e.g., DiOC2(3)) and incubate.[8]

-

Transfer the loaded cells to a microtiter plate and measure baseline fluorescence (e.g., Excitation 485 nm, Emission 530 nm and 630 nm).[8]

-

Add a concentration series of the test compounds to the wells.

-

Continue to monitor the fluorescence over time (e.g., 15 minutes).[8]

-

A decrease in the red/green fluorescence ratio indicates membrane depolarization.[10]

-

3.2. Mitochondrial Respiration Assay

This method assesses the uncoupling of oxidative phosphorylation by measuring the rate of oxygen consumption.

-

Objective: To determine if pyrrolomycins increase mitochondrial respiration, a hallmark of uncoupling.

-

Materials:

-

Protocol:

-

Calibrate the oxygen electrode with the respiration buffer at 25°C.[1]

-

Add isolated mitochondria to the chamber.

-

Add a respiratory substrate to initiate basal respiration (State 2).

-

Add ADP to induce active respiration (State 3).

-

Once ADP is consumed and respiration returns to a slower rate, add the test compound (e.g., Pyrrolomycin C or D).

-

An immediate and sustained increase in the rate of oxygen consumption indicates uncoupling activity.[11]

-

3.3. Planar Bilayer Lipid Membrane (BLM) Electrophysiology

This technique directly measures the movement of protons across an artificial lipid membrane.

-

Objective: To provide direct evidence of protonophoric activity in a protein-free system.[1]

-

Materials:

-

Protocol:

-

Form a planar lipid bilayer across the aperture separating the two chambers.

-

Apply a constant voltage across the membrane (e.g., 25 mV).[6]

-

Add the pyrrolomycin compound to both chambers.

-

Record the resulting electrical current. An increase in current signifies ion transport across the membrane.

-

To confirm proton specificity, experiments can be run under a pH gradient (e.g., cis chamber at pH 7.0, trans at pH 8.2) to observe pH-dependent current changes.[6]

-

Consequences of Protonophore Activity

The dissipation of the proton motive force by pyrrolomycins has cascading detrimental effects on bacterial cells. The collapse of the membrane potential and the pH gradient inhibits ATP synthesis, disrupts ion transport, and affects processes like flagellar motion.[4] This severe bioenergetic stress ultimately leads to a bactericidal effect.[1]

Implications for Drug Development

The potent protonophore activity of pyrrolomycins makes them an interesting scaffold for antibiotic development. However, their mechanism is not specific to bacteria and also affects eukaryotic mitochondria, leading to cytotoxicity.[1][7] This lack of selectivity is a significant hurdle, as evidenced by the acute toxicity reported in mice.[1] Future drug development efforts could focus on modifying the pyrrolomycin structure to enhance selectivity for bacterial membranes over mitochondrial membranes, potentially by exploiting differences in membrane composition or potential.

References

- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.asm.org [journals.asm.org]

The Antibacterial Spectrum of Pyrrolomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of Pyrrolomycin A, a halogenated pyrrole antibiotic. The document summarizes its activity against a range of pathogenic bacteria, details the experimental methodologies for determining its efficacy, and illustrates its mechanism of action.

Introduction

This compound is a member of the pyrrolomycin class of natural products, known for their broad-spectrum biological activities.[1] These compounds are characterized by a halogenated pyrrole ring linked to a phenyl group. This compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria, making it a compound of interest in the search for new antimicrobial agents to combat the growing threat of antibiotic resistance.

Antibacterial Spectrum of this compound

This compound exhibits a wide range of antibacterial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency. The following table summarizes the reported MIC values for this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µM) |

| Staphylococcus aureus 209P JC-1 | Gram-positive | 17.29 |

| Staphylococcus epidermidis | Gram-positive | - |

| Enterococcus faecalis | Gram-positive | - |

| Bacillus anthracis | Gram-positive | - |

| Escherichia coli | Gram-negative | - |

| Salmonella typhi | Gram-negative | - |

| Klebsiella pneumoniae | Gram-negative | - |

| Shigella sonnei | Gram-negative | - |

Note: A comprehensive list of MIC values for this compound against a wider variety of strains is an area of ongoing research. The table reflects currently available data. This compound's activity is generally noted to be in the range of 0.55–69.1 µM against a variety of Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action: Protonophore Activity

Pyrrolomycins, including this compound, act as protonophores, disrupting the proton motive force across the bacterial cytoplasmic membrane.[2][3][4] This disruption leads to membrane depolarization and the uncoupling of oxidative phosphorylation, ultimately resulting in bacterial cell death.[2][3]

Caption: Mechanism of action of this compound as a protonophore.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the antibacterial potency of this compound. The following are detailed methodologies for two common assays.

Broth Microdilution Method

This method is a standard for determining the MIC of an antimicrobial agent.[5][6][7]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate using CAMHB. The final volume in each well is typically 100 µL.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the this compound dilution is inoculated with 100 µL of the standardized bacterial suspension. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay that uses the reduction of resazurin by viable cells to assess bacterial growth.[8][9][10]

Materials:

-

Same as for Broth Microdilution Method

-

Resazurin sodium salt solution (e.g., 0.01% w/v in sterile distilled water)

Procedure:

-

Steps 1-3 of the Broth Microdilution Method are followed.

-

Incubation: The plate is incubated at 35-37°C for a predetermined period (e.g., 6-24 hours), which may be shorter than the standard broth microdilution method.

-

Addition of Resazurin: After the initial incubation, 20-30 µL of resazurin solution is added to each well.

-

Re-incubation: The plate is re-incubated for a further 2-4 hours to allow for color development.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that prevents the color change of resazurin from blue (no growth) to pink (growth).

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates a promising antibacterial profile against a variety of clinically relevant bacteria. Its mechanism of action as a protonophore represents a target that may be less prone to the development of resistance compared to other antibiotic classes. Further research is warranted to fully elucidate its spectrum of activity, optimize its therapeutic potential, and evaluate its in vivo efficacy and safety. The standardized protocols provided in this guide serve as a foundation for researchers to conduct further investigations into this intriguing class of antimicrobial compounds.

References

- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. researchgate.net [researchgate.net]

- 9. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pyrrolomycin A: A Comprehensive Technical Review of its History, Mechanism, and Therapeutic Potential

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycin A, a chlorinated nitropyrrole antibiotic, stands as the foundational member of the broader pyrrolomycin family of natural products. Since its discovery, this class of compounds has garnered significant interest within the scientific community due to its potent and broad-spectrum antimicrobial and antifungal activities. This technical guide provides a comprehensive review of the existing literature on this compound and its analogues. It delves into the historical context of their discovery, elucidates their complex mechanisms of action, and presents a structured overview of their biological activities through quantitative data. Furthermore, this document details the experimental protocols crucial for the study of these molecules and visually represents key cellular pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, aiming to facilitate further investigation and unlock the full therapeutic potential of the pyrrolomycin class of antibiotics.

Introduction and Historical Context

The pyrrolomycins are a family of halogenated pyrrole-containing natural products first isolated in the early 1980s. This compound, with its distinct 2,3-dichloro-4-nitro-1H-pyrrole structure, was identified as the simplest member of this class[1]. These compounds are primarily produced by various species of Streptomyces, a genus renowned for its prolific production of diverse bioactive secondary metabolites[1].

The initial discovery of this compound and its closely related analogue, Pyrrolomycin B, revealed their significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi[1][2]. This broad spectrum of activity immediately positioned the pyrrolomycins as promising candidates for further antibiotic research and development. Over the years, numerous other pyrrolomycin derivatives have been isolated from different microbial sources, including Pyrrolomycins C, D, E, and the F-series, each exhibiting unique halogenation patterns and varying degrees of biological activity[2]. The ongoing discovery of new members of this family underscores the rich chemical diversity accessible within this structural class and highlights the potential for identifying novel therapeutic agents.

Chemical Structure and Properties

This compound is chemically defined as 2,3-dichloro-4-nitro-1H-pyrrole[1]. The core structure consists of a five-membered pyrrole ring, which is substituted with two chlorine atoms at the C2 and C3 positions and a nitro group at the C4 position. This unique combination of a halogenated pyrrole and a nitro functional group is crucial for its biological activity.

The presence of electron-withdrawing groups, such as the chloro and nitro substituents, on the pyrrole ring is a key determinant of the antibacterial efficacy of the pyrrolomycin family[2]. Structure-activity relationship (SAR) studies have demonstrated that the degree and nature of halogenation significantly influence the potency and spectrum of activity. For instance, replacing chlorine with bromine has been shown to modulate the antimicrobial effects[3]. The inherent chemical properties of these compounds, including their lipophilicity and electronic distribution, are critical factors governing their interaction with biological membranes and molecular targets.

Mechanism of Action

The primary mechanism of action of this compound and its more potent analogues, such as Pyrrolomycin D, is the disruption of the bacterial cell membrane's proton motive force. They function as highly effective protonophores, uncoupling oxidative phosphorylation from the electron transport chain[1][4]. This activity leads to the dissipation of the transmembrane proton gradient, which is essential for ATP synthesis and other vital cellular processes.

The protonophoric action of pyrrolomycins results in the depolarization of the bacterial membrane[4]. This has been demonstrated through experiments using potentiometric probes and artificial bilayer lipid membranes, which have shown that pyrrolomycins are significantly more potent membrane-depolarizing agents than the conventional uncoupler, carbonyl cyanide m-chlorophenylhydrazone (CCCP)[4]. The consequence of this membrane depolarization is a cascade of detrimental effects on the bacterial cell, ultimately leading to growth inhibition and cell death.

A secondary mechanism of action, particularly relevant for certain pyrrolomycin derivatives, is the inhibition of sortase A (SrtA)[5]. SrtA is a transpeptidase found in Gram-positive bacteria that is responsible for anchoring surface proteins to the cell wall peptidoglycan. These surface proteins are often crucial for bacterial adhesion, biofilm formation, and virulence. By inhibiting SrtA, these pyrrolomycins can effectively disrupt these pathogenic processes.

The following diagram illustrates the primary mechanism of action of this compound as a protonophore.

Caption: Mechanism of action of this compound as a protonophore.

Biological Activities

This compound and its analogues exhibit a broad range of biological activities, with the most prominent being their antibacterial and antifungal effects. The potency of these compounds varies depending on their specific chemical structures.

Antibacterial Activity

The pyrrolomycins are active against a wide array of Gram-positive and Gram-negative bacteria. This compound has demonstrated notable activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.55 to 69.1 µM against various pathogens[6]. Other members of the family, such as Pyrrolomycin D, have shown even greater potency, with MIC values in the nanomolar range against certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[6].

The following table summarizes the antibacterial activity of this compound and selected analogues against a panel of pathogenic bacteria.

| Compound | Organism | MIC (µM) | Reference |

| This compound | Staphylococcus aureus | 17.29 | [6] |

| This compound | Escherichia coli | 69.1 | [6] |

| Pyrrolomycin B | Staphylococcus aureus | 0.56 | [6] |

| Pyrrolomycin B | Escherichia coli | 35.11 | [6] |

| Pyrrolomycin C | Staphylococcus aureus | 0.61 | [6] |

| Pyrrolomycin D | Staphylococcus aureus | ≤0.069 | [6] |

| Pyrrolomycin D | Escherichia coli | 4.34 - 34.78 | [6] |

| Dioxapyrrolomycin | Staphylococcus aureus | 0.077 - 0.64 | [6] |

Antifungal Activity

In addition to their antibacterial properties, pyrrolomycins also display significant antifungal activity. This compound has been reported to be effective against various fungal species[1][7]. The antifungal efficacy, similar to the antibacterial activity, is dependent on the specific analogue.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Candida albicans | 3.13 | [8] |

| This compound | Aspergillus niger | 1.56 | [8] |

| Pyrrolomycin C | Candida albicans | 1.56 | [8] |

| Pyrrolomycin D | Candida albicans | 0.78 | [8] |

Biosynthesis and Chemical Synthesis

Biosynthesis

The biosynthesis of pyrrolomycins has been elucidated through the cloning and characterization of the responsible gene clusters in Actinosporangium vitaminophilum and Streptomyces sp.[9]. The biosynthetic pathway is thought to be similar to that of pyoluteorin, another halogenated pyrrole antibiotic[9]. The core pyrrole ring is derived from L-proline, and the biosynthesis involves a series of enzymatic reactions, including halogenation and nitration, to yield the final pyrrolomycin structures. The identification of these gene clusters opens up possibilities for biosynthetic engineering to produce novel pyrrolomycin analogues with improved therapeutic properties.

The following diagram provides a simplified overview of the Pyrrolomycin biosynthetic pathway.

Caption: Simplified biosynthetic pathway of this compound.

Chemical Synthesis

The total synthesis of this compound and its analogues has been achieved through various chemical routes[7]. These synthetic strategies often involve the construction of the substituted pyrrole ring as a key step. Microwave-assisted organic synthesis (MAOS) has also been employed to efficiently generate new pyrrolomycin derivatives[5]. The ability to chemically synthesize these molecules is crucial for conducting detailed SAR studies and for producing sufficient quantities for preclinical and clinical evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The overnight culture is then diluted in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound. A growth control (no antibiotic) and a sterility control (no bacteria) are also included. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Bilayer Lipid Membrane (BLM) Electrophysiology for Protonophore Activity

-

BLM Formation: A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a Teflon partition separating two aqueous compartments (cis and trans). The lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane) is "painted" across the aperture.

-

Electrode Placement: Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a voltage across the membrane and measure the resulting current.

-

Addition of this compound: this compound is added to the aqueous solution in one or both compartments.

-

Measurement of Ion Current: A voltage is applied across the BLM, and the resulting ion current is measured using a patch-clamp amplifier. The protonophoric activity of this compound is determined by its ability to increase the transmembrane current by facilitating the transport of protons across the lipid bilayer.

Sortase A (SrtA) Inhibition Assay (FRET-based)

-

Assay Components: The assay utilizes a FRET-based substrate for SrtA, typically a peptide containing the LPXTG recognition motif flanked by a donor and an acceptor fluorophore. Recombinant SrtA enzyme and a nucleophilic substrate (e.g., a peptide with an N-terminal glycine) are also required.

-

Reaction Setup: The FRET substrate, the nucleophilic substrate, and the SrtA enzyme are mixed in a suitable buffer in a microplate well. The test compound (e.g., a pyrrolomycin analogue) is added at various concentrations.

-

FRET Measurement: The reaction is monitored in real-time using a fluorescence plate reader. In the absence of SrtA activity, the donor and acceptor fluorophores are in close proximity, and FRET occurs. Upon cleavage of the substrate by SrtA, the fluorophores are separated, leading to a decrease in FRET.

-

Determination of IC50: The inhibitory activity of the test compound is determined by measuring the rate of the enzymatic reaction at different compound concentrations. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated.

The following diagram illustrates the workflow for a FRET-based Sortase A inhibition assay.

Caption: Workflow for a FRET-based Sortase A inhibition assay.

Conclusion and Future Perspectives

This compound and its analogues represent a compelling class of natural products with significant potential for the development of new antimicrobial agents. Their unique chemical structures and multifaceted mechanisms of action, primarily as potent protonophores and in some cases as inhibitors of key bacterial enzymes like sortase A, make them attractive candidates to combat the growing threat of antibiotic resistance. The quantitative data on their broad-spectrum antibacterial and antifungal activities underscore their therapeutic promise.

Future research in this area should focus on several key aspects. Firstly, further exploration of the vast chemical space of pyrrolomycin analogues through both biosynthetic engineering and synthetic chemistry is warranted to identify compounds with enhanced potency, improved pharmacokinetic profiles, and reduced toxicity. Secondly, a deeper understanding of the molecular interactions between pyrrolomycins and their cellular targets will be crucial for rational drug design and optimization. Finally, comprehensive preclinical and clinical studies are necessary to evaluate the safety and efficacy of the most promising pyrrolomycin candidates in relevant infection models. The in-depth information and detailed protocols provided in this technical guide are intended to serve as a valuable foundation for these future endeavors, ultimately aiming to translate the therapeutic potential of pyrrolomycins into effective clinical treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. creighton.edu [creighton.edu]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 7. Visualization and Quantification of Sortase Activity at the Single-Molecule Level via Transpeptidation-Directed Intramolecular Förster Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BLM Analyzer: a software tool for experiments on planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

The Unseen Arsenal: A Technical Guide to the Biological Activity of Chlorinated Nitro-Pyrrole Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the potent biological activity of chlorinated nitro-pyrrole antibiotics, a class of natural products with significant antifungal and antibacterial properties. This document provides a comprehensive overview of their mechanism of action, antimicrobial spectrum, and the experimental methodologies used to elucidate their effects, with a primary focus on the well-studied compound, pyrrolnitrin.

Introduction: Nature's Potent Antifungals

Chlorinated nitro-pyrrole antibiotics are a fascinating class of secondary metabolites produced by various bacteria, most notably species of Pseudomonas and Burkholderia.[1] These compounds are characterized by a pyrrole ring substituted with chlorine and a nitro group, which are crucial for their biological activity. Pyrrolnitrin, the most prominent member of this class, was first isolated from Pseudomonas pyrrocinia and has demonstrated a broad spectrum of activity against fungi, yeasts, and gram-positive bacteria.[1][2] This guide will explore the key aspects of their biological activity, providing researchers and drug development professionals with a detailed understanding of their potential as therapeutic agents.

Mechanism of Action: Disrupting the Cellular Powerhouse

The primary mode of action of chlorinated nitro-pyrrole antibiotics is the disruption of the mitochondrial respiratory electron transport chain, the fundamental process for cellular energy production.[3][4]

Inhibition of the Electron Transport Chain

Pyrrolnitrin and its analogs exert their effects by inhibiting the flow of electrons between key components of the respiratory chain. Specifically, the primary site of action is between succinate or NADH and coenzyme Q.[3] This inhibition disrupts the normal functioning of mitochondrial complexes, particularly succinate dehydrogenase (Complex II) and NADH dehydrogenase (Complex I).[3] At higher concentrations, pyrrolnitrin has also been shown to inhibit cytochrome oxidase (Complex IV).[5] This multi-pronged attack on the electron transport chain effectively shuts down cellular respiration.

Uncoupling of Oxidative Phosphorylation

In addition to direct inhibition, some studies suggest that at lower concentrations, pyrrolnitrin can act as an uncoupler of oxidative phosphorylation.[5][6] This means it disrupts the coupling between electron transport and ATP synthesis, causing the energy generated from electron flow to be dissipated as heat rather than being used to produce ATP. This dual mechanism of action, both inhibiting and uncoupling the cellular energy production pathway, contributes to the potent antimicrobial effects of these compounds.

Below is a diagram illustrating the proposed mechanism of action of chlorinated nitro-pyrrole antibiotics on the mitochondrial electron transport chain.

Biological Activity Spectrum: A Quantitative Overview

Chlorinated nitro-pyrrole antibiotics exhibit a broad range of antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several key compounds in this class against various fungal and bacterial pathogens.

Table 1: Antifungal Activity of Chlorinated Nitro-Pyrrole Antibiotics (MIC in µg/mL)

| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus niger | Trichophyton rubrum | Blastomyces dermatitidis | Histoplasma capsulatum |

| Pyrrolnitrin | <0.78 - 10[1][7] | <0.78[7] | 12.5[1] | 1[1] | <0.78[7] | <0.78[7] |

| Pyoluteorin | 4 - 8[8] | - | - | - | - | - |

Table 2: Antibacterial Activity of Chlorinated Nitro-Pyrrole Antibiotics (MIC in µM)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi | Klebsiella pneumoniae | Shigella sonnei |

| Pyrrolomycin A | 0.55 - 69.1[9] | 0.55 - 69.1[9] | 0.55 - 69.1[9] | 0.55 - 69.1[9] | 0.55 - 69.1[9] | 0.55 - 69.1[9] |

| Pyrrolomycin B | 0.28 - 35.11[9] | 0.28 - 35.11[9] | 0.28 - 35.11[9] | 0.28 - 35.11[9] | 0.28 - 35.11[9] | 0.28 - 35.11[9] |

| Pyrrolomycin D | <0.002[10] | <0.002[10] | 4.34 - 34.78[9] | 4.34 - 34.78[9] | 4.34 - 34.78[9] | 4.34 - 34.78[9] |

| Pyoluteorin | 11.39[9] | - | 22.79[9] | - | - | - |

Table 3: Cytotoxicity of Synthetic Nitro-Pyrrolomycins (IC50 in µM)

| Compound | HCT116 (Colon Cancer) | MCF 7 (Breast Cancer) | hTERT RPE-1 (Normal Epithelial) |

| Nitro-Pyrrolomycin 5a | - | - | - |

| Nitro-Pyrrolomycin 5b | - | - | - |

| Nitro-Pyrrolomycin 5c | - | - | - |

| Nitro-Pyrrolomycin 5d | - | - | - |

| PM-C (Natural) | - | - | - |

| Note: Specific IC50 values for the synthetic nitro-pyrrolomycins were not explicitly provided in the search results in a comparable format, but their activity was reported to be comparable to or greater than the natural pyrrolomycin C (PM-C) with reduced cytotoxicity towards normal cells.[2][11] |

Experimental Protocols: Methodologies for Biological Evaluation

The following sections detail the key experimental protocols used to determine the biological activity of chlorinated nitro-pyrrole antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Antibiotic: The chlorinated nitro-pyrrole antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared microbial suspension. A growth control well (no antibiotic) and a sterility control well (no inoculum) are also included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

The following diagram outlines the workflow for a typical broth microdilution MIC assay.

Assay for Succinate Dehydrogenase (Complex II) Inhibition

The inhibition of succinate dehydrogenase is a key indicator of the mechanism of action of these antibiotics. The activity of this enzyme can be measured using a colorimetric assay with a tetrazolium salt like 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT).

Protocol: Succinate Dehydrogenase Inhibition Assay

-

Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., rat liver, fungal cells) by differential centrifugation.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4), the substrate sodium succinate, and the electron acceptor INT.

-

Enzyme Reaction: The mitochondrial preparation is added to the reaction mixture, with and without the chlorinated nitro-pyrrole antibiotic at various concentrations. The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Color Development: Succinate dehydrogenase reduces INT to a colored formazan product.

-

Stopping the Reaction: The reaction is stopped by adding an acid (e.g., glacial acetic acid).

-

Extraction and Quantification: The formazan product is extracted with an organic solvent (e.g., ethyl acetate or a mixture of alcohol and ethyl acetate), and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 490 nm).[12]

-

Calculation of Inhibition: The percentage inhibition of succinate dehydrogenase activity is calculated by comparing the absorbance of the samples with and without the antibiotic.

Conclusion and Future Directions

Chlorinated nitro-pyrrole antibiotics represent a promising class of natural products with potent and broad-spectrum antimicrobial activity. Their unique mechanism of action, targeting the mitochondrial electron transport chain, makes them attractive candidates for further investigation and development, particularly in an era of growing antimicrobial resistance. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on exploring the structure-activity relationships of a wider range of natural and synthetic analogs to optimize their efficacy and safety profiles. Furthermore, in-depth studies into their in vivo efficacy and pharmacokinetic properties are crucial for translating their potential from the laboratory to clinical applications. The continued exploration of this fascinating class of antibiotics holds significant promise for the discovery of novel therapeutic agents to combat infectious diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility [mdpi.com]

- 5. Effect of pyrrolnitrin on electron transport and oxidative phosphorylation in mitochondria isolated from Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic antifungal activity of pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Assay of succinate dehydrogenase activity by the tetrazolium method: evaluation of an improved technique in skeletal muscle fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pyrrolomycin A Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycins are a class of potent polyketide-nonribosomal peptide hybrid antibiotics produced by various actinomycete species, notably Actinosporangium vitaminophilum and Streptomyces spp. These compounds, particularly Pyrrolomycin A, exhibit significant antimicrobial activity, primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization of the biosynthetic gene cluster (pyr), the enzymatic functions of the encoded proteins, and the proposed chemical transformations leading to the final product. This document summarizes key quantitative data, outlines experimental methodologies for pathway elucidation, and presents visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding for research and drug development purposes.

Introduction

The rise of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Pyrrolomycins, characterized by a chlorinated pyrrole ring linked to a dichlorophenol moiety, represent a promising class of natural products.[1] Biosynthetic studies have revealed that the pyrrolomycin scaffold is derived from L-proline and acetate precursors, indicating a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway.[1][2] The biosynthetic gene cluster for pyrrolomycins has been cloned and sequenced from Actinosporangium vitaminophilum and Streptomyces sp. strain UC 11065, providing significant insights into the enzymatic machinery responsible for their production.[1] This guide synthesizes the current knowledge on the this compound biosynthesis pathway to serve as a technical resource for the scientific community.

Pyrrolomycin Biosynthetic Gene Cluster and Enzymology

The biosynthesis of this compound is orchestrated by a set of enzymes encoded by the pyr gene cluster.[1] Analysis of the open reading frames (ORFs) within this cluster has revealed significant homology to the genes in the pyoluteorin biosynthetic pathway, a structurally related antibiotic.[1] The core of the biosynthetic machinery is a hybrid PKS-NRPS system.

Key Biosynthetic Genes and Their Proposed Functions

The following table summarizes the key genes within the pyr cluster from A. vitaminophilum and their putative functions based on sequence homology and experimental evidence.[1]

| Gene | Proposed Function | Homology/Evidence |

| pyr8 | L-proline adenylation and thiolation (NRPS) | Homology to PltF in pyoluteorin biosynthesis; contains adenylation (A) and thiolation (T) domains.[1] |

| pyr7 | Prolyl-PCP dehydrogenase | Homology to PltE in pyoluteorin biosynthesis; involved in the oxidation of the proline ring.[1] |

| pyr24 | Type I Polyketide Synthase (PKS) | Homology to PltB in pyoluteorin biosynthesis; responsible for the iterative condensation of acetate units.[1] |

| pyr25 | Type I Polyketide Synthase (PKS) | Homology to PltC in pyoluteorin biosynthesis; works in conjunction with Pyr24.[1] |

| pyr16 | FAD-dependent halogenase | Homology to known bacterial halogenases; responsible for the chlorination of the pyrrole and/or phenyl moieties.[1] |

| pyr17 | FAD-dependent halogenase | Similar to Pyr16, suggesting multiple halogenation steps.[1] |

| pyr28 | Thioesterase (TE) | Homology to PltG in pyoluteorin biosynthesis; likely involved in the release of the final product from the PKS-NRPS complex.[1] |

| pyr29 | Acyl Carrier Protein (ACP) | Homology to PltL in pyoluteorin biosynthesis; carries the growing polyketide chain.[1] |

| pyr3 | TetR-family transcriptional regulator | Homology to TetR-family repressors; likely involved in the negative regulation of the pyr gene cluster.[1][3] |

| pyr27 | TetR-family transcriptional regulator | Another TetR-family repressor, suggesting a potentially complex regulatory network.[1][3] |

| pyr14/15 | Assimilatory nitrate reductase components | Suggests the involvement of nitrite in the nitration of the pyrrole ring for other pyrrolomycin analogs.[1] |

The this compound Biosynthesis Pathway

The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade that begins with the activation of L-proline and the iterative condensation of acetate units.

Initiation and Pyrrole Ring Formation

The biosynthesis is initiated by the NRPS enzyme Pyr8 , which adenylates and tethers L-proline to its thiolation domain. The proline moiety then undergoes oxidation by Pyr7 , a prolyl-PCP dehydrogenase, to form a pyrrolyl-PCP intermediate.

Polyketide Chain Assembly and Cyclization

Concurrently, the Type I PKS enzymes, Pyr24 and Pyr25 , catalyze the iterative condensation of three acetate units (derived from malonyl-CoA) onto an acyl carrier protein (ACP), Pyr29 . This process forms a triketide chain that is subsequently cyclized and aromatized to form a dichlorinated phenyl moiety.

Halogenation and Final Assembly

The pathway involves crucial halogenation steps catalyzed by the FAD-dependent halogenases, Pyr16 and Pyr17 . These enzymes are responsible for the chlorination of both the pyrrole and phenyl moieties of the molecule. The final assembly likely involves the condensation of the pyrrolyl-PCP intermediate with the polyketide chain, followed by release from the enzyme complex, a reaction potentially catalyzed by the thioesterase Pyr28 .

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as enzyme kinetic parameters for the this compound biosynthetic enzymes. However, precursor feeding studies have provided qualitative insights into the building blocks of the molecule.

Precursor Incorporation Studies

| Precursor | Incorporation Observed | Reference |

| L-proline | Labeled proline is incorporated into the pyrrole moiety of pyrrolomycins. | [1] |

| Acetate | Labeled acetate is incorporated into the phenyl ring of pyrrolomycins. | [1] |

| L-methionine | The methyl group of L-methionine is the origin of the methylenedioxy group in the related dioxapyrrolomycin, suggesting its role as a methyl donor in tailoring reactions. | [1] |

| 15N-Nitrate | A Na15NO3-enriched medium resulted in 15N-labeled pyrrolomycins, indicating that both nitrogen atoms can be derived from nitrate, likely through the action of the assimilatory nitrate reductase. | [4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular genetics, microbiology, and analytical chemistry techniques.

Cloning of the Pyrrolomycin Biosynthetic Gene Cluster

A common approach involves the use of degenerate PCR primers designed from conserved regions of known bacterial halogenase genes to amplify a halogenase gene fragment from the producer strain. This fragment is then used as a probe to screen a cosmid library of the producer's genomic DNA to isolate the entire gene cluster.[1]

Gene Disruption and Complementation

To confirm the function of a specific gene in the pathway, targeted gene disruption is performed. This typically involves replacing a portion of the gene with an antibiotic resistance cassette via homologous recombination. The resulting mutant is then cultured, and the fermentation broth is analyzed by HPLC to confirm the abolishment of pyrrolomycin production. Complementation, where a functional copy of the disrupted gene is reintroduced on a plasmid, should restore production and confirm the gene's role.[1]

Heterologous Expression

Heterologous expression of the entire pyr gene cluster in a suitable host, such as Streptomyces coelicolor or Streptomyces albus, can be a powerful tool for pathway characterization and engineering. This allows for the study of the pathway in a genetically tractable host and can facilitate the production of novel pyrrolomycin analogs. However, successful heterologous expression of large PKS-NRPS clusters can be challenging.[1]

HPLC Analysis of Pyrrolomycins

Fermentation broths are typically extracted with an organic solvent like ethyl acetate. The extracts are then concentrated and analyzed by reverse-phase HPLC using a C18 column. A common mobile phase is a gradient of methanol and water with 1% acetic acid, and detection is performed using a UV detector at 268 nm.[1]

Regulation of Pyrrolomycin Biosynthesis

The production of secondary metabolites in actinomycetes is tightly regulated. The pyr gene cluster contains two putative TetR-family transcriptional regulators, pyr3 and pyr27.[1] TetR-family proteins typically act as repressors, binding to operator sequences in the promoter regions of their target genes and preventing transcription.[3] The binding of these repressors to DNA is often modulated by the binding of small molecule effectors, which can be pathway intermediates or the final product.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TetR Family of Transcriptional Repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 5. The TetR Family of Regulators - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolomycin A vs. Pyrrolomycin B: A Technical Deep Dive into Antibacterial Efficacy

For Immediate Release

This technical guide provides a comprehensive analysis of the comparative antibacterial efficacy of Pyrrolomycin A and Pyrrolomycin B, two members of the polyhalogenated pyrrole antibiotic family. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antimicrobial agents.

Executive Summary

Pyrrolomycins are a class of natural products known for their broad-spectrum biological activities. Among them, this compound and Pyrrolomycin B exhibit notable antibacterial properties. While the overall antibacterial potency of both compounds is comparable, a clear differentiation in their activity spectra exists. This compound demonstrates superior efficacy against Gram-negative bacteria, whereas Pyrrolomycin B is more potent against Gram-positive strains.[1][2] This guide summarizes the available quantitative data on their minimum inhibitory concentrations (MICs), details the experimental protocols for assessing their antibacterial activity, and provides a visual representation of their mechanism of action.

Quantitative Assessment of Antibacterial Efficacy

The antibacterial efficacy of this compound and Pyrrolomycin B is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Comparative MIC Data

The following tables summarize the known MIC ranges for this compound and Pyrrolomycin B against various Gram-positive and Gram-negative bacteria. This data highlights the differential activity of the two compounds.

Table 1: MIC Ranges of this compound and B Against Gram-Positive Bacteria [1][2]

| Bacterial Species | This compound (µM) | Pyrrolomycin B (µM) |

| Staphylococcus aureus | 0.55 - 69.1 | 0.28 - 35.11 |

| Staphylococcus epidermidis | 0.55 - 69.1 | 0.28 - 35.11 |

| Streptococcus faecalis | 0.55 - 69.1 | 0.28 - 35.11 |

| Bacillus anthracis | 0.55 - 69.1 | 0.28 - 35.11 |

Table 2: MIC Ranges of this compound and B Against Gram-Negative Bacteria [1][2]

| Bacterial Species | This compound (µM) | Pyrrolomycin B (µM) |

| Escherichia coli | 0.55 - 69.1 | 0.28 - 35.11 |

| Salmonella typhi | 0.55 - 69.1 | 0.28 - 35.11 |

| Klebsiella pneumoniae | 0.55 - 69.1 | 0.28 - 35.11 |

| Shigella sonnei | 0.55 - 69.1 | 0.28 - 35.11 |

Note: The provided ranges are compiled from available literature. Specific MIC values can vary depending on the bacterial strain and the experimental conditions.

Mechanism of Action: Protonophore Activity

The primary antibacterial mechanism of pyrrolomycins is attributed to their function as protonophores. They disrupt the bacterial cell membrane's proton motive force, which is essential for ATP synthesis and other vital cellular processes.

Pyrrolomycins are lipophilic molecules that can readily insert into the bacterial cell membrane. They act as proton shuttles, picking up protons from the acidic external environment and releasing them into the more alkaline cytoplasm. This dissipates the proton gradient across the membrane, effectively uncoupling oxidative phosphorylation and leading to a depletion of cellular ATP, ultimately resulting in bacterial cell death.

Caption: Protonophore mechanism of pyrrolomycins.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antibacterial efficacy of compounds. The following is a detailed methodology for a typical broth microdilution MIC assay.

Broth Microdilution MIC Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

This compound and Pyrrolomycin B stock solutions of known concentration

-

Sterile pipette tips and multichannel pipettes

-

Microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

-

Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

-

Serial Dilution of Pyrrolomycins:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the pyrrolomycin stock solution to the first well of a row and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will result in a range of concentrations of the test compound.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well, including a positive control well (containing only bacteria and broth) and a negative control well (containing only broth).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrrolomycin at which there is no visible growth of the bacteria.

-

Alternatively, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

-

Caption: Workflow for MIC determination.

Conclusion

This compound and Pyrrolomycin B are potent antibacterial agents with distinct activity profiles. This compound's enhanced efficacy against Gram-negative bacteria and Pyrrolomycin B's strength against Gram-positive bacteria suggest that these compounds could serve as valuable leads in the development of targeted antibacterial therapies. Their shared mechanism of action as protonophores represents a validated target for antimicrobial drug design. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of these promising natural products.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Pyrrolomycin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycin A is a member of the pyrrolomycin family of antibiotics, which are polyhalogenated pyrrole derivatives known for their potent antimicrobial properties.[1][2] These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism.[4] This value is a quantitative measure of the potency of an antibiotic against a particular bacterial strain and is essential for guiding drug development, establishing susceptibility breakpoints, and informing clinical decisions.[4][5] This document provides detailed protocols for determining the MIC of this compound, presents available data in a structured format, and illustrates the experimental workflow.

Data Presentation: MIC of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. This data provides a comparative overview of its antimicrobial efficacy.

| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 0.55 - 1.1 | - | [1][3] |

| Staphylococcus epidermidis | - | 0.55 | - | [1][3] |

| Enterococcus faecalis | - | 2.2 | - | [1][3] |

| Bacillus anthracis | - | 0.55 | - | [1][3] |

| Escherichia coli | ATCC 25922 | 34.5 | - | [1][3] |

| Salmonella typhi | - | 17.3 | - | [1][3] |

| Klebsiella pneumoniae | - | 34.5 | - | [1][3] |

| Shigella sonnei | - | 69.1 | - | [1][3] |

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions. The provided data is for reference purposes.

Experimental Protocols

The broth microdilution method is the most commonly used technique for determining the MIC of an antimicrobial agent and is recommended for assessing this compound.[6][7] This method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid growth medium.[7]

Broth Microdilution Protocol for MIC Determination

1. Materials:

-

This compound stock solution (of known concentration, dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates (round-bottom wells are recommended)[8]

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium[4]

-

Bacterial culture of the test organism (grown to the appropriate phase, typically mid-logarithmic)

-

Sterile petri dishes, test tubes, and diluents[8]

-

Spectrophotometer or nephelometer

-

Incubator set to the appropriate temperature for the test organism (e.g., 37°C for most common pathogens)[6]

-

Micropipettes and sterile tips

2. Preparation of Reagents:

-

This compound Dilution Series:

-

Prepare a working stock solution of this compound in the appropriate sterile broth. The concentration should be at least twice the highest concentration to be tested.[8]

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[8]

-

Add 100 µL of the this compound working stock solution to the wells in the first column of the plate.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10). Discard 100 µL from the final dilution column.[8] Column 11 will serve as a positive control (bacterial growth without antibiotic), and column 12 as a negative control (broth sterility).[8]

-

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select several isolated colonies of the test organism.[5]

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

-

Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]

-

3. Inoculation and Incubation:

-

Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound (columns 1-10) and the positive control well (column 11). Do not add bacteria to the negative control wells (column 12).[5][8]

-

The final volume in each well will be 200 µL.

-

Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours in ambient air.[6][7]

4. Interpretation of Results:

-

After incubation, examine the microtiter plate for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.[5] This is the first clear well in the dilution series.

-

The positive control well should show distinct turbidity, and the negative control well should remain clear.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Proposed Mechanism of Action of Pyrrolomycins

Pyrrolomycins are believed to function as protonophores, which are agents that can transport protons across biological membranes.[11] This action disrupts the proton motive force across the bacterial cytoplasmic membrane, which is essential for ATP synthesis and other vital cellular processes, ultimately leading to cell death.[11]

Caption: Proposed mechanism of action of this compound as a protonophore.

References

- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Pyrrolomycin A Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vitro efficacy of Pyrrolomycin A, a halogenated pyrrole antibiotic, against various Gram-negative bacterial strains. The following sections include summaries of its antibacterial activity, standardized experimental procedures, and visualizations of the underlying mechanism and testing workflows.

Introduction to this compound

This compound is a member of the pyrrolomycin family of natural products known for their potent antimicrobial properties.[1] While historically recognized for strong activity against Gram-positive bacteria, this compound has also demonstrated efficacy against a spectrum of Gram-negative pathogens, including Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Shigella sonnei.[1][2] Its mechanism of action involves acting as a protonophore, which disrupts the proton motive force across the bacterial cytoplasmic membrane, leading to a collapse of the membrane potential and subsequent cell death.[3][4][5][6] This mode of action is distinct from many conventional antibiotics, making it a compound of interest in the face of rising antimicrobial resistance.

The outer membrane of Gram-negative bacteria and the presence of efflux pumps can pose challenges to the activity of certain antimicrobial compounds.[3][6] Therefore, testing protocols may include efflux pump inhibitor-deficient strains (e.g., ΔtolC mutants) to assess the intrinsic activity of this compound.[3][6]

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a selection of Gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Gram-negative Bacteria | Minimum Inhibitory Concentration (MIC) Range (µM) |

| Escherichia coli | 0.55 – 69.1 |

| Salmonella typhi | 0.55 – 69.1 |

| Klebsiella pneumoniae | 0.55 – 69.1 |

| Shigella sonnei | 0.55 – 69.1 |

| [Source: Molecules 2015, 20(12), 21658-21671][1][2] |

Note: The wide range in MIC values can be attributed to variations in the specific strains tested and the methodologies employed across different studies.

Experimental Protocols

The following are detailed protocols for determining the susceptibility of Gram-negative bacteria to this compound using the Broth Microdilution and Kirby-Bauer Disk Diffusion methods, aligned with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Preparation of this compound Stock Solution

Proper preparation of the test agent is critical for accurate and reproducible results.

-

Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to use DMSO for the initial stock solution.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). Ensure the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

-